16,16-diméthyl Prostaglandine D2

Vue d'ensemble

Description

16,16-Dimethyl-pgd2, also known as 16,16-dimethyl prostaglandin E2 (dmPGE2), is a stable derivative of prostaglandin E2 (PGE2) with a variety of biological effects. It has been studied for its potential therapeutic applications, including its ability to inhibit gastric acid secretion, protect against gastrointestinal and hematopoietic injury, and stimulate hematopoiesis possibly through the Wnt signaling pathway .

Synthesis Analysis

While the synthesis details of 16,16-dimethyl-pgd2 are not provided in the provided papers, it is known to be a synthetic analog of PGE2, designed to be more stable and potent than the natural compound. Its synthesis likely involves chemical modifications at the 16th carbon position to enhance its stability and biological activity .

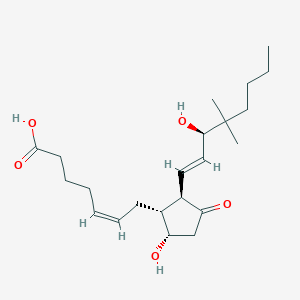

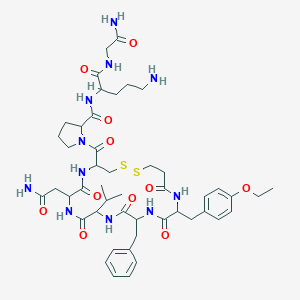

Molecular Structure Analysis

The molecular structure of 16,16-dimethyl-pgd2 includes modifications that make it more resistant to metabolic breakdown, which may contribute to its increased potency and duration of action compared to PGE2. These structural changes are crucial for its biological effects and therapeutic potential .

Chemical Reactions Analysis

16,16-Dimethyl-pgd2 interacts with prostaglandin receptors, eliciting various physiological responses. It has been shown to inhibit gastric acid secretion and gastrin release, protect intestinal stem cells from radiation injury, and induce villus contraction in the intestines without affecting mucosal restitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 16,16-dimethyl-pgd2, such as solubility, stability, and half-life, are not explicitly detailed in the provided papers. However, its increased stability compared to PGE2 suggests that it may have favorable pharmacokinetic properties for therapeutic use .

Relevant Case Studies

Several studies have demonstrated the potential therapeutic applications of 16,16-dimethyl-pgd2. It has been shown to significantly inhibit meal-stimulated gastric acid secretion and gastrin release in patients with duodenal ulcers, suggesting its potential as a treatment for peptic ulcer disease . Additionally, it has been found to induce radioprotection in murine intestinal and hematopoietic stem cells, which could have implications for protecting against radiation injury . In the context of liver disease, 16,16-dimethyl-pgd2 has been shown to prevent the development of fulminant hepatitis and block the induction of monocyte/macrophage procoagulant activity after viral infection . Furthermore, it has been studied for its effects on pancreatic secretion and bile output in humans, demonstrating a significant decrease in response to food stimulation . Lastly, its abortifacient action has been observed in clinical settings, although associated gastrointestinal side effects may limit its use for this purpose .

Applications De Recherche Scientifique

Recherche sur le système cardiovasculaire

La 16,16-diméthyl Prostaglandine D2 est utilisée dans la recherche sur le système cardiovasculaire . C’est un analogue synthétique métaboliquement stable du PGD2 et il a été constaté qu’il améliore l’agrégation plaquettaire humaine induite par l’ADP . Cette propriété la rend utile pour étudier la coagulation sanguine et l’hémostase .

Recherche sur l’hypertension

Ce composé est également utilisé dans la recherche sur l’hypertension . Il a été constaté qu’il augmente la pression artérielle systémique chez les rats , ce qui en fait un outil précieux pour l’étude des mécanismes de l’hypertension.

Biochimie des lipides

La this compound joue un rôle dans la biochimie des lipides . Elle fait partie de la voie de la cyclooxygénase, qui est impliquée dans le métabolisme de l’acide arachidonique, un composant clé des membranes cellulaires .

Recherche sur la réponse gastro-intestinale

Des recherches ont été menées pour examiner les effets de la 16,16-diméthyl Prostaglandine E2 sur la réponse gastro-intestinale intégrée à un repas mixte . Cette recherche est importante pour comprendre comment ce composé affecte la digestion et l’absorption des nutriments .

Atténuation des dommages causés par les rayonnements

Le composé a été étudié comme contre-mesure médicale potentielle pour protéger ou atténuer les dommages causés par les rayonnements

Mécanisme D'action

Target of Action

16,16-Dimethyl Prostaglandin D2 primarily targets the Prostaglandin D2 receptor 2 and Aldo-keto reductase family 1 member C3 . These targets play a crucial role in various biological actions, including bronchoconstriction, platelet-activating-factor-inhibition, and cytotoxic effects .

Mode of Action

16,16-Dimethyl Prostaglandin D2 interacts with its targets by acting as an agonist . This interaction leads to various changes, such as enhancing ADP-induced human platelet aggregation and increasing systemic blood pressure in rats .

Biochemical Pathways

The compound is involved in the Cyclooxygenase Pathway . This pathway is crucial for the synthesis of prostaglandins from arachidonic acid . The compound’s interaction with its targets can affect this pathway, leading to downstream effects such as bronchoconstriction and cytotoxic effects .

Pharmacokinetics

The pharmacokinetics of 16,16-Dimethyl Prostaglandin D2 involves its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that the compound is metabolically stable, which contributes to its prolonged half-life in vivo .

Result of Action

The action of 16,16-Dimethyl Prostaglandin D2 results in various molecular and cellular effects. It enhances ADP-induced human platelet aggregation and increases systemic blood pressure in rats . These effects are significant in the context of cardiovascular health and blood coagulation .

Safety and Hazards

16,16-Dimethyl-pgd2 is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may damage fertility or the unborn child. It may cause respiratory irritation and is highly flammable .

Relevant Papers Several papers have been published on 16,16-Dimethyl-pgd2. For instance, one paper discusses the protective activity of 16,16-dimethyl PGE2 on gastric and duodenal lesions in rats . Another paper discusses the radioprotection provided by 16,16-dimethyl PGE2 .

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-18,20,23,25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMOZGYCFBTCMC-MBNOUSKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85235-22-9 | |

| Record name | 16,16-Dimethyl prostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085235229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,16-DIMETHYL PROSTAGLANDIN D2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S9AW0C880 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

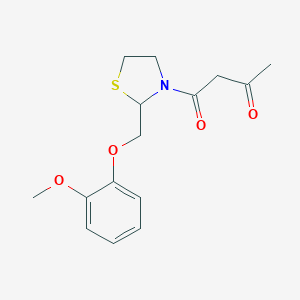

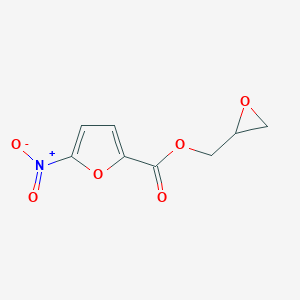

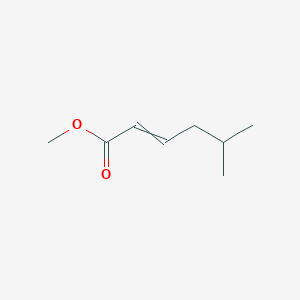

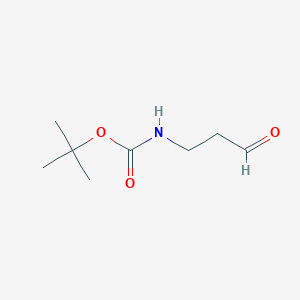

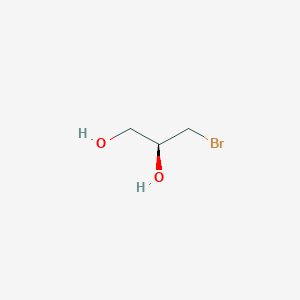

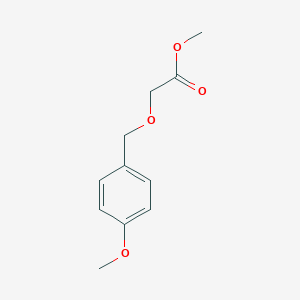

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 16,16-dimethyl Prostaglandin D2 interact with its target and what are the downstream effects?

A: While 16,16-dimethyl Prostaglandin D2 is structurally similar to Prostaglandin D2, research suggests it exhibits less potency in activating the DP2 receptor. [] This receptor, also known as CRTH2, is found on immune cells like eosinophils and plays a role in allergic inflammation. [] The weaker interaction of 16,16-dimethyl Prostaglandin D2 with DP2 compared to Prostaglandin D2 suggests potential differences in downstream signaling and cellular responses. [] Further research is needed to fully elucidate the specific downstream effects of 16,16-dimethyl Prostaglandin D2.

Q2: Does 16,16-dimethyl Prostaglandin D2 have any impact on intraocular pressure?

A: Research indicates that 16,16-dimethyl Prostaglandin D2, unlike its analog Prostaglandin D2, was not effective in reducing intraocular pressure in rabbits. [] This suggests that the structural modifications in 16,16-dimethyl Prostaglandin D2 significantly alter its pharmacological activity compared to Prostaglandin D2. []

Q3: What is the significance of the stereochemistry at the carbon 15 position in Prostaglandin D2 analogs?

A: Research on Prostaglandin D2 analogs reveals that the stereochemistry at the carbon 15 position is crucial for their potency as DP2 receptor agonists. [] Specifically, the 15R-methyl-Prostaglandin D2 exhibits significantly higher potency compared to its 15S-methyl counterpart and even surpasses the potency of the natural Prostaglandin D2. [] This highlights the importance of stereospecific interactions in modulating the activity of Prostaglandin D2 analogs.

Q4: What are the potential research applications of 15R-methyl-Prostaglandin D2 given its high potency at the DP2 receptor?

A: The identification of 15R-methyl-Prostaglandin D2 as a highly potent and selective DP2 receptor agonist presents valuable opportunities for research. [] This compound could serve as a valuable tool for investigating the physiological and pathological roles of the DP2 receptor in various inflammatory diseases, including asthma and allergic conditions. [] Its selectivity and resistance to metabolism further enhance its utility in dissecting DP2 receptor signaling pathways and evaluating its potential as a therapeutic target. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione](/img/structure/B154007.png)